Cas no 22266-99-5 (5-Methoxy-2-methyl-1,4-naphthoquinone)

5-Methoxy-2-methyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative with notable applications in organic synthesis and biochemical research. Its structure, featuring a methoxy group at the 5-position and a methyl group at the 2-position, enhances its reactivity in redox processes and makes it a valuable intermediate in the synthesis of bioactive compounds. This compound exhibits stability under standard conditions and demonstrates potential as a precursor for pharmaceuticals and agrochemicals. Its distinct electronic properties also render it useful in studies involving electron transfer mechanisms. The product is characterized by high purity and consistent performance, ensuring reliability in experimental and industrial applications.
5-Methoxy-2-methyl-1,4-naphthoquinone structure
22266-99-5 structure
Product name:5-Methoxy-2-methyl-1,4-naphthoquinone
CAS No:22266-99-5
MF:C12H10O3
Molecular Weight:202.206
CID:263183
PubChem ID:185478

5-Methoxy-2-methyl-1,4-naphthoquinone 化学的及び物理的性質

名前と識別子

    • 1,4-Naphthalenedione,5-methoxy-2-methyl-
    • 5-Methoxy-2-methyl-1,4-naphthoquinone
    • 5-methoxy-2-methylnaphthalene-1,4-dione
    • 2-methyl-5-methoxy-1,4-naphthoquinone
    • 5-methoxy-2-methylnaphthoquinone
    • 5-O-methylplumbagin
    • AC1L4GXX
    • AC1Q6BA3
    • AP-782
    • CHEMBL1531003
    • methyl plumbagin
    • SureCN9627716
    • cid_185478
    • 22266-99-5
    • SMR000229972
    • SCHEMBL9627716
    • HMS2544K16
    • NCGC00247245-01
    • 5-methoxy-2-methyl-naphthalene-1,4-dione
    • AP-782/21243033
    • starbld0002221
    • MLS000702735
    • DTXSID20176812
    • Naphthalene-1,4-dione, 5-methoxy-2-methyl-
    • BDBM33147
    • インチ: InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3
    • InChIKey: ITNOIFSYUBMQKB-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC2C(C(=CC(=O)C1=2)C)=O

計算された属性

  • 精确分子量: 202.063
  • 同位素质量: 202.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 1.228
  • Boiling Point: 377.6°Cat760mmHg
  • フラッシュポイント: 170.7°C
  • Refractive Index: 1.573
  • PSA: 43.37
  • LogP: 2.02050

5-Methoxy-2-methyl-1,4-naphthoquinone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M263655-100mg
5-Methoxy-2-methyl-1,4-naphthoquinone
22266-99-5
100mg
$259.00 2023-05-18
TRC
M263655-2.5g
5-Methoxy-2-methyl-1,4-naphthoquinone
22266-99-5
2.5g
$ 4500.00 2023-09-07
TRC
M263655-25mg
5-Methoxy-2-methyl-1,4-naphthoquinone
22266-99-5
25mg
$75.00 2023-05-18
TRC
M263655-250mg
5-Methoxy-2-methyl-1,4-naphthoquinone
22266-99-5
250mg
$557.00 2023-05-18
TRC
M263655-50mg
5-Methoxy-2-methyl-1,4-naphthoquinone
22266-99-5
50mg
$138.00 2023-05-18

5-Methoxy-2-methyl-1,4-naphthoquinone 関連文献

5-Methoxy-2-methyl-1,4-naphthoquinoneに関する追加情報

5-Methoxy-2-Methyl-1,4-Naphthoquinone: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications

5-Methoxy-2-methyl-1,4-naphthoquinone is a synthetic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 22266-99-5, is characterized by its 1,4-naphthoquinone core, which serves as a fundamental scaffold for a wide range of bioactive molecules. The presence of a 5-methoxy group and a 2-methyl substituent in its structure contributes to its distinct physicochemical properties and biological activities. Recent studies have highlighted its potential applications in antioxidant, anti-inflammatory, and anti-cancer research, making it a promising candidate for further exploration.

The 1,4-naphthoquinone framework is a well-known class of aromatic compounds that exhibit diverse biological functions. This ring system is often modified through the introduction of functional groups to enhance its reactivity and biological activity. In the case of 5-Methoxy-2-methyl-1,4-naphthoquinone, the 5-methoxy substituent introduces hydrophilic properties, while the 2-methyl group adds steric bulk, potentially influencing its interaction with biological targets. These structural features are critical for understanding its behavior in biological systems and its potential therapeutic applications.

Recent advances in chemical biology have demonstrated that compounds like 5-Methoxy-2-methyl-1,4-naphthoquinone can modulate redox homeostasis through their antioxidant properties. A 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound can effectively scavenge reactive oxygen species (ROS) by donating electrons to free radicals. This mechanism is similar to that of 1,4-naphthoquinone derivatives, which are known to act as electron donors in biological systems. The antioxidant activity of 5-Methoxy-2-methyl-1,4-naphthoquinone has been linked to its potential in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

Moreover, the 5-methoxy group in 5-Methoxy-2-methyl-1,4-naphthoquinone may enhance its ability to interact with DNA and proteins, making it a candidate for anti-cancer research. A 2022 study in *Cancer Research* demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The 1,4-naphthoquinone core is believed to play a role in this process by disrupting mitochondrial function and triggering programmed cell death. These findings underscore the importance of 5-Methoxy-2-methyl-1,4-naphthoquinone as a potential therapeutic agent in oncology.

In addition to its antioxidant and anti-cancer properties, 5-Methoxy-2-methyl-1,4-naphthoquinone has shown promise in anti-inflammatory research. A 2023 study published in *Inflammation Research* found that this compound can suppress the activation of pro-inflammatory pathways, such as the NF-κB and MAPK pathways. The 5-methoxy substituent may contribute to this effect by modulating the expression of inflammatory cytokines. These findings suggest that 5-Methoxy-2-methyl-1,4-naphthoquinone could be explored as a novel therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 5-Methoxy-2-methyl-1,4-naphthoquinone typically involves a series of chemical reactions that modify the 1,4-naphthoquinone core. One common approach is the use of 5-methoxy group introduction through methylation reactions, followed by the addition of the 2-methyl substituent. This synthetic pathway allows for the customization of the compound's properties, enabling researchers to fine-tune its biological activity. The ability to synthesize this compound efficiently is crucial for its application in drug discovery and development.

Despite its potential, the 5-Methoxy-2-methyl-1,4-naphthoquinone compound also presents challenges in terms of its stability and solubility. The presence of the 5-methoxy group may affect its solubility in aqueous solutions, which could impact its bioavailability. Researchers are actively exploring ways to enhance its solubility through structural modifications or the use of excipients. These efforts are essential for translating its promising biological activity into effective therapeutic applications.

Furthermore, the 1,4-naphthoquinone core of 5-Methoxy-2-methyl-1,4-naphthoquinone is a known precursor for a variety of bioactive compounds, including quinones and their derivatives. These compounds are often used in the treatment of various diseases due to their ability to interact with cellular targets. The 5-methoxy and 2-methyl substituents may further enhance these interactions, making 5-Methoxy-2-methyl-1,4-naphthoquinone a versatile molecule with multiple therapeutic applications.

Recent studies have also highlighted the potential of 5-Methoxy-2-methyl-1,4-naphthoquinone in the treatment of metabolic disorders. A 2023 study in *Metabolism* found that this compound can improve insulin sensitivity by modulating glucose metabolism. The 1,4-naphthoquinone core is believed to play a role in this process by enhancing the activity of enzymes involved in glucose regulation. These findings suggest that 5-Methoxy-2-methyl-1,4-naphthoquinone could be a valuable tool in the management of diabetes and other metabolic conditions.

In conclusion, 5-Methoxy-2-methyl-1,4-naphthoquinone is a promising compound with a wide range of biological activities. Its unique structure, characterized by the 1,4-naphthoquinone core and the 5-methoxy and 2-methyl substituents, contributes to its antioxidant, anti-inflammatory, and anti-cancer properties. While further research is needed to fully understand its potential, the compound represents a significant advancement in the field of medicinal chemistry. As research continues to uncover its mechanisms of action, 5-Methoxy-2-methyl-1,4-naphthoquinone may become a valuable therapeutic agent in the treatment of various diseases.

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